molecular formula C9H12BrNO2S B1377911 5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine CAS No. 123792-44-9

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine

Cat. No.: B1377911
CAS No.: 123792-44-9
M. Wt: 278.17 g/mol
InChI Key: HQNOLAFNFWKITI-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine is a chemical compound with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position and a 2-methylpropane-2-sulfonyl group at the 2-position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine typically involves the bromination of 2-(2-methylpropane-2-sulfonyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of handling hazardous bromine reagents .

Properties

IUPAC Name

5-bromo-2-tert-butylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)14(12,13)8-5-4-7(10)6-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOLAFNFWKITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine
Reactant of Route 2
5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine
Reactant of Route 3
5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine
Reactant of Route 4
5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine
Reactant of Route 6
5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine

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